Methyl[1-(thiophen-2-yl)ethyl]amine
Overview
Description
Methyl[1-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C7H11NS and a molecular weight of 141.24 g/mol . It is a liquid at room temperature and is primarily used in research settings. The compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an ethylamine group.
Mechanism of Action
Target of Action
Methyl[1-(thiophen-2-yl)ethyl]amine is a chemical compound used in proteomics research Similar compounds such as 2-thiopheneethylamine have been used in the synthesis of geldanamycin derivatives, which are known to inhibit hsp90, a chaperone protein involved in protein folding and stability .
Biochemical Pathways
For instance, if it targets Hsp90 like its analog 2-thiopheneethylamine, it could affect protein folding and degradation pathways .
Pharmacokinetics
Given its molecular weight of 14123 , it’s likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
If it acts similarly to 2-thiopheneethylamine, it could potentially inhibit the function of target proteins, leading to downstream effects on cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it’s recommended to be stored at room temperature . Furthermore, its efficacy could be influenced by the pH and the presence of other compounds in its environment.
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific biochemical context and can vary widely.
Metabolic Pathways
It is known that tertiary aliphatic amines can be biotransformed into tertiary amine oxides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(thiophen-2-yl)ethyl]amine typically involves the reaction of thiophene with ethylamine under controlled conditions. One common method involves the use of a Grignard reagent, where thiophene is first converted to a Grignard reagent and then reacted with ethylamine to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. This would include the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Methyl[1-(thiophen-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, it has a thiophene ring with an alkyl amine substituent.
Thiophene derivatives: Various thiophene-based compounds are used in medicinal chemistry and materials science.
Uniqueness
Methyl[1-(thiophen-2-yl)ethyl]amine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with an ethylamine group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-methyl-1-thiophen-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-6(8-2)7-4-3-5-9-7/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSPCSZFJRJGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332534 | |
Record name | N-Methyl-1-(thiophen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174316-28-0 | |
Record name | N,α-Dimethyl-2-thiophenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174316-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(thiophen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[1-(thiophen-2-yl)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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